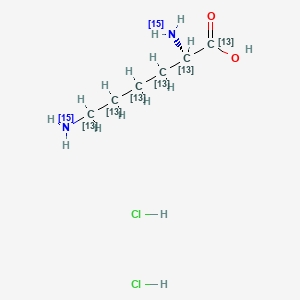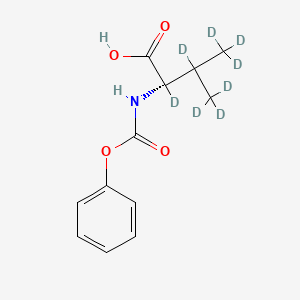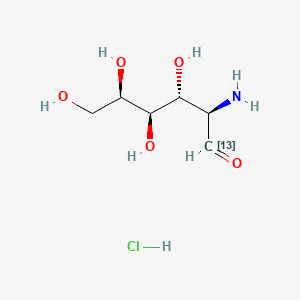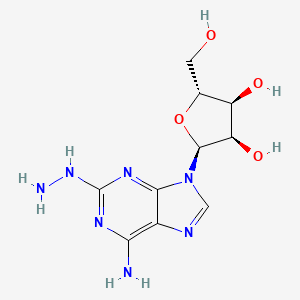
Bronopol-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bronopol-d4, also known as 2-Bromo-2-nitro-1,3-propanediol-d4, is a deuterated form of bronopol. Bronopol itself is an organic compound with wide-spectrum antimicrobial properties. It was first synthesized in 1897 and has been primarily used as a preservative in pharmaceuticals, cosmetics, and industrial products . This compound is used as a reference standard in environmental testing and scientific research due to its stable isotope labeling .
Vorbereitungsmethoden
The synthesis of Bronopol-d4 involves the bromination of di(hydroxymethyl)nitromethane, which is derived from nitromethane by a nitroaldol reaction . The reaction conditions typically involve the use of bromine in an acidic environment to ensure the stability of the compound . Industrial production methods for bronopol include the initial formation of sodium 2-nitro-1,3-propanediol by reacting formaldehyde with nitromethane, followed by bromination .
Analyse Chemischer Reaktionen
Bronopol-d4 undergoes various chemical reactions, including:
Oxidation: Bronopol catalyzes the oxidation of thiol groups, such as cysteine, to disulfides under aerobic conditions.
Reduction: Bronopol can be reduced to form 2-bromo-2-nitroethanol and other by-products.
Common reagents used in these reactions include bromine, formaldehyde, and nitromethane. The major products formed from these reactions include 2-bromo-2-nitroethanol, tri(hydroxymethyl)nitromethane, and formaldehyde .
Wissenschaftliche Forschungsanwendungen
Bronopol-d4 has a wide range of scientific research applications, including:
Wirkmechanismus
Bronopol-d4 exerts its antimicrobial effects through two distinct reactions with essential thiols within bacterial cells. Under aerobic conditions, bronopol catalyzes the oxidation of thiol groups, such as cysteine, to disulfides, leading to biocide-induced bacteriostasis . This mechanism disrupts the normal functioning of bacterial cells, inhibiting their growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
Bronopol-d4 can be compared with other similar compounds, such as:
2-Bromo-2-nitroethanol: A degradation product of bronopol, which also exhibits antimicrobial properties.
Tri(hydroxymethyl)nitromethane: Another degradation product of bronopol, known for its mutagenic and carcinogenic potential.
This compound is unique due to its stable isotope labeling, which makes it particularly useful as a reference standard in scientific research .
Eigenschaften
Molekularformel |
C3H6BrNO4 |
|---|---|
Molekulargewicht |
204.01 g/mol |
IUPAC-Name |
2-bromo-1,1,3,3-tetradeuterio-2-nitropropane-1,3-diol |
InChI |
InChI=1S/C3H6BrNO4/c4-3(1-6,2-7)5(8)9/h6-7H,1-2H2/i1D2,2D2 |
InChI-Schlüssel |
LVDKZNITIUWNER-LNLMKGTHSA-N |
Isomerische SMILES |
[2H]C([2H])(C(C([2H])([2H])O)([N+](=O)[O-])Br)O |
Kanonische SMILES |
C(C(CO)([N+](=O)[O-])Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


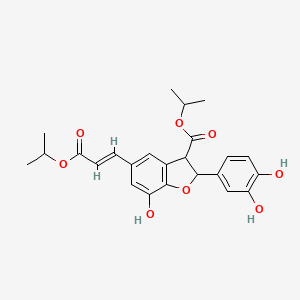
![(1R,5R,6S,13S,21R)-5,13-bis(4-hydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol](/img/structure/B12399264.png)
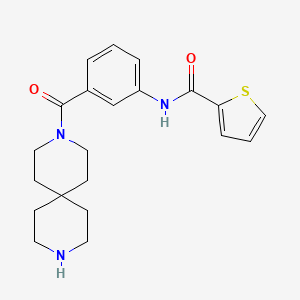
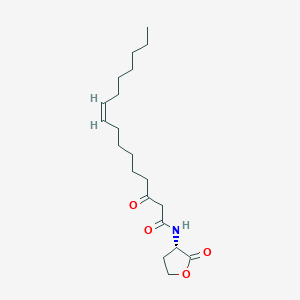
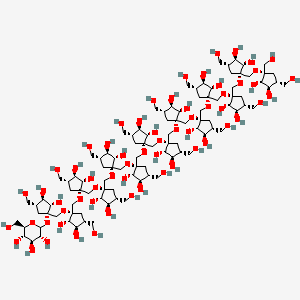
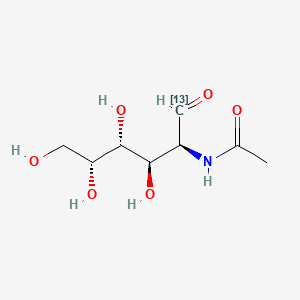
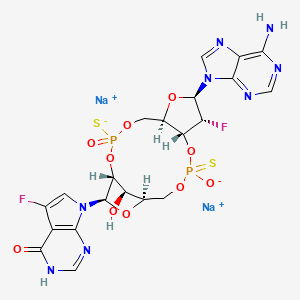
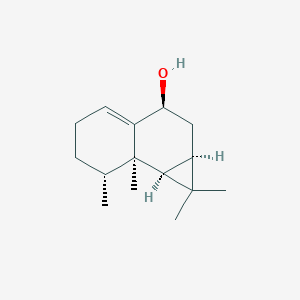
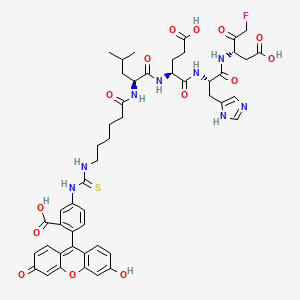
![1-[(2R,3S,5R)-5-(azidomethyl)-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12399296.png)
